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Compound of Interest

Compound Name:
3-Bromomethylpyridine

hydrobromide

Cat. No.: B1337984 Get Quote

Application Notes: Reactions Involving 3-
Bromomethylpyridine Hydrobromide
Introduction

3-Bromomethylpyridine hydrobromide is a versatile pyridinylmethylating agent extensively

used in organic and medicinal chemistry.[1] As a stable, crystalline solid, it serves as a key

building block for introducing the 3-pyridylmethyl moiety into various molecules.[1] This

functional group is prevalent in numerous pharmacologically active compounds and

agrochemicals. The hydrobromide salt form enhances the stability of the otherwise reactive 3-

bromomethylpyridine free base, which has a tendency to polymerize.[2] Key applications

involve nucleophilic substitution reactions, particularly the N-alkylation of amines and O-

alkylation of phenols, to form more complex molecular architectures.[1][3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Bromomethylpyridine
hydrobromide is provided below.
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Property Value Reference

CAS Number 4916-55-6 [1]

Molecular Formula C₆H₆BrN·HBr [1]

Molecular Weight 252.94 g/mol [1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 150-155 °C [1][5]

Purity ≥ 98% [1]

Storage Conditions 2 - 8 °C [1]

Experimental Protocols
Protocol 1: Synthesis of 3-(Bromomethyl)pyridine
Hydrobromide via Wohl-Ziegler Bromination
This protocol describes the synthesis of the title compound from 3-pyridinemethanol using N-

Bromosuccinimide (NBS) as the bromine source and a radical initiator.[6]

Materials:

3-Pyridinemethanol

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile

Saturated Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Hydrobromic Acid (HBr) in Acetic Acid or Diethyl Ether
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Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and under an

inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-pyridinemethanol (1.0 eq) in an

anhydrous solvent like carbon tetrachloride.[6]

Addition of Reagents: Add N-Bromosuccinimide (1.1–1.5 eq) and a catalytic amount of a

radical initiator such as AIBN (0.02–0.1 eq).[6]

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by

TLC or GC.

Work-up: Once the reaction is complete, cool the mixture to room temperature. The

succinimide byproduct will precipitate and can be removed by filtration.[6]

Quenching and Extraction: Wash the filtrate with a saturated NaHCO₃ solution to neutralize

any remaining acid, followed by a water wash. Separate the organic layer.[6]

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the

solvent under reduced pressure. This yields the crude 3-(bromomethyl)pyridine free base,

which is often unstable.[6]

Salt Formation: To form the stable hydrobromide salt, treat the crude product with a solution

of HBr in either acetic acid or diethyl ether. The resulting precipitate is collected by filtration

and dried to yield 3-(bromomethyl)pyridine hydrobromide.[6]

Summary of Reagents and Conditions for Synthesis

Reactant Reagent Initiator Solvent Key Steps

3-

Pyridinemethanol

N-

Bromosuccinimid

e (NBS)

AIBN or BPO
Anhydrous CCl₄

or Acetonitrile

Reflux, Filtration

of Succinimide,

HBr treatment for

salt formation

// Nodes Reactants [label="3-Pyridinemethanol\nNBS, AIBN", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Reaction [label="Radical Bromination\n(Reflux in CCl₄)",
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fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Filtration\n(Remove Succinimide)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Aqueous Wash\n(NaHCO₃,

H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolation [label="Dry & Evaporate\n(Crude

Free Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Salt_Formation [label="Treat with

HBr\nin Acetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-

Bromomethylpyridine\nHydrobromide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction ->

Isolation; Isolation -> Salt_Formation; Salt_Formation -> Product; } caption="Workflow for the

synthesis of 3-Bromomethylpyridine HBr."

Protocol 2: General Procedure for N-Alkylation of
Amines
3-Bromomethylpyridine hydrobromide is an effective agent for the alkylation of primary and

secondary amines.[3][7] A base is required to first neutralize the hydrobromide salt and then to

scavenge the HBr produced during the reaction.

Materials:

Primary or Secondary Amine

3-Bromomethylpyridine hydrobromide

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate

(K₂CO₃))

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

Ethyl Acetate

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine

Procedure:
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Reaction Setup: Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.

Addition of Reagents: Add the base (2.0-2.2 eq) to the solution. Then, add 3-
Bromomethylpyridine hydrobromide (1.0-1.2 eq) portion-wise while stirring.

Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g.,

50-80 °C). Monitor the reaction by TLC. The reaction time can vary from a few hours to

overnight.[8]

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid

precipitate (base hydrobromide salt) forms, it can be removed by filtration.

Extraction: Dilute the reaction mixture with water and extract the product with a suitable

organic solvent like ethyl acetate.

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude product can be purified by column chromatography on silica

gel.

Representative N-Alkylation Reaction Conditions
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Amine
Substrate

Base Solvent Temperature Yield (%)

Benzylamine Triethylamine DMF 20-25 °C 76

Aniline DIPEA Acetonitrile Reflux (Varies)

Morpholine K₂CO₃ DMF 80 °C (Varies)

Note: Yields are

representative

for similar N-

alkylation

reactions and

may vary based

on the specific

substrate and

optimized

conditions.[8]

// Nodes Reactants [label="Amine (R-NH₂)\n3-Bromomethylpyridine HBr\nBase (e.g., TEA)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="N-Alkylation\n(Stir in DMF)",

fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n& Extraction",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Column\nChromatography",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N-(3-pyridylmethyl)amine",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification ->

Product; } caption="General workflow for N-alkylation using 3-Bromomethylpyridine HBr."

Protocol 3: General Procedure for O-Alkylation of
Phenols
The O-alkylation of phenols with 3-Bromomethylpyridine hydrobromide proceeds via a

nucleophilic substitution mechanism, typically requiring a base to generate the more

nucleophilic phenoxide ion.[4][9]

Materials:
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Phenol derivative

3-Bromomethylpyridine hydrobromide

Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Cesium Carbonate

(Cs₂CO₃))

Solvent (e.g., Acetone, Dimethylformamide (DMF), or Acetonitrile (ACN))

Ethyl Acetate

Water

Procedure:

Reaction Setup: To a solution of the phenol (1.0 eq) in a suitable solvent, add the base (1.5-

2.0 eq).

Phenoxide Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the

formation of the phenoxide salt.

Addition of Alkylating Agent: Add 3-Bromomethylpyridine hydrobromide (1.0-1.2 eq) to the

reaction mixture.

Reaction Execution: Heat the reaction mixture to reflux and stir until the starting material is

consumed (monitored by TLC).

Work-up: Cool the reaction to room temperature and filter off any inorganic salts.

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl

acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

Purify the crude product by column chromatography or recrystallization.

Logical Relationship: Salt vs. Free Base
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For most nucleophilic substitution reactions, the hydrobromide salt must be neutralized to

generate the reactive free base, 3-bromomethylpyridine. This is typically achieved in situ using

a suitable base.

// Nodes Salt [label="3-Bromomethylpyridine\nHydrobromide (Stable Salt)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; FreeBase [label="3-Bromomethylpyridine\n(Reactive Free Base)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃, TEA)",

shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="H₂O + CO₂ +

KBr\n(Byproducts)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Salt -> FreeBase [label="Deprotonation"]; Base -> Salt [style=dashed,

arrowhead=none]; FreeBase -> Products [label="Reaction with Nucleophile"]; }

caption="Conversion of the stable hydrobromide salt to the reactive free base."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [experimental setup for reactions involving 3-
Bromomethylpyridine hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337984#experimental-setup-for-reactions-involving-
3-bromomethylpyridine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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